Product packaging for 6-Chloro-1-tosyl-1H-indole(Cat. No.:CAS No. 31271-88-2)

6-Chloro-1-tosyl-1H-indole

Cat. No.: B8810044
CAS No.: 31271-88-2
M. Wt: 305.8 g/mol
InChI Key: PDTINBYILVIGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-tosyl-1H-indole (CAS 31271-88-2) is a versatile N-tosyl-protected indole derivative valued in organic synthesis and medicinal chemistry research. The compound features a chlorine substituent at the 6-position and a p-toluenesulfonyl (tosyl) group on the indole nitrogen, making it a strategic building block for constructing complex molecules. Its primary research application lies in serving as a precursor for the development of pharmaceutically relevant compounds. Recent studies highlight the significance of the N-tosyl indole scaffold in designing potent enzyme inhibitors, such as novel thiosemicarbazones that function as competitive tyrosinase inhibitors, which are investigated for potential applications in hyperpigmentation disorders and neurological conditions . Furthermore, this and analogous tosyl-protected indoles are employed in palladium-catalyzed Tsuji–Trost-type reactions with soft nucleophiles, facilitating the introduction of new functional groups at the benzylic position and enabling access to diverse indole libraries from renewable starting materials . Researchers utilize this chemical to explore structure-activity relationships in drug discovery. The product is consistently characterized by its molecular formula (C15H12ClNO2S) and a molecular weight of 305.78 . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO2S B8810044 6-Chloro-1-tosyl-1H-indole CAS No. 31271-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31271-88-2

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H12ClNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3

InChI Key

PDTINBYILVIGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1 Tosyl 1h Indole and Its Derivatives

Direct N-Tosylation of Chloroindoles

A common and direct route to 6-Chloro-1-tosyl-1H-indole involves the N-tosylation of 6-chloroindole (B17816). This method focuses on the formation of a bond between the indole (B1671886) nitrogen and the sulfonyl group of tosyl chloride (TsCl).

Deprotonation-Based Approaches for N-Functionalization

The nitrogen atom in the indole ring is not sufficiently nucleophilic to directly react with tosyl chloride. Therefore, deprotonation is a necessary preceding step to enhance its nucleophilicity. This is typically achieved by using a base to remove the acidic proton from the indole nitrogen, generating a more reactive indolide anion.

A widely employed method for the N-tosylation of indoles involves deprotonation with a strong base like sodium hydride (NaH), followed by treatment with tosyl chloride. This approach is effective for a variety of indole derivatives. The choice of solvent can be crucial; for instance, the pKa of the indole N-H can vary significantly between solvents like water and DMSO, affecting the ease of deprotonation. While effective, the use of excess strong base can sometimes lead to unwanted side reactions or degradation of the product. lookchem.com

Alternatively, milder bases such as potassium carbonate or pyridine (B92270) can be utilized. researchgate.netorgsyn.org The reaction of 6-chloroindole with tosyl chloride in the presence of pyridine is a documented method for the synthesis of this compound. smolecule.com In some cases, the reaction is performed at 0 °C and then allowed to warm to room temperature overnight. researchgate.net

Investigation of Reaction Conditions and Reagent Stoichiometry

The efficiency of the N-tosylation reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. Careful control of these parameters is essential to maximize the yield of the desired product and minimize the formation of byproducts.

For the synthesis of N-tosylindoles, including substituted derivatives, precise control over the amount of base is critical. For example, when using sodium hydride as the base, an excess amount can lead to the cleavage of the newly formed N-tosyl group, regenerating the starting indole. lookchem.com One study demonstrated that after the complete formation of the N-tosylated indole, the addition of further equivalents of NaH resulted in the complete removal of the tosyl group. lookchem.com

The choice of solvent also plays a significant role. Anhydrous conditions are generally required to prevent the hydrolysis of tosyl chloride. smolecule.com Common solvents for this transformation include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and pyridine, which can also act as the base. researchgate.netorgsyn.orgsmolecule.com

The reaction temperature and time are also optimized to ensure complete reaction. For instance, a procedure for the N-tosylation of a substituted indole involved stirring the reaction mixture with p-toluenesulfonyl chloride and pyridine at room temperature for 15 hours. orgsyn.org Another example for the synthesis of 5-substituted N¹-tosylated indoles involved reacting the indole with tosyl chloride and pyridine, starting at 0 °C and gradually warming to room temperature overnight. researchgate.net

Table 1: Reaction Conditions for N-Tosylation of Indoles

Base Solvent Temperature Reaction Time Reference
Sodium Hydride (NaH) DMF Room Temperature 2 hours lookchem.com
Pyridine Pyridine 0 °C to Room Temperature Overnight researchgate.net
Pyridine Pyridine Room Temperature 15 hours orgsyn.org

Synthesis via Indole Ring-Forming Reactions

An alternative to the direct functionalization of a pre-formed indole is the construction of the this compound scaffold through various indole ring-forming reactions. These methods often involve the cyclization of appropriately substituted acyclic precursors.

Modified Madelung Synthesis for 3-Tosyl Indoles and Analogous Structures

The Madelung synthesis is a classic method for preparing indoles by the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org Modifications to this method have been developed to allow for the synthesis of substituted indoles, including those bearing a tosyl group, under milder conditions.

A one-pot, two-step modified Madelung synthesis has been reported for 1,2-disubstituted-3-tosylindoles starting from N-(o-tolyl)benzamides. acs.orgnih.govnih.govacs.org This procedure involves a nucleophilic substitution to introduce the tosyl group, followed by a base-mediated cyclization to form the indole ring. acs.orgacs.org A proposed mechanism suggests that a base like DBN deprotonates the benzylic position, leading to an intramolecular attack on the amide carbonyl, followed by dehydration to form the indole. acs.orgacs.org This method is notable for being transition-metal-free and providing good yields for a variety of substituted indoles. acs.orgnih.govnih.govacs.org

The Smith-modified Madelung synthesis is another variation that utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids. wikipedia.org This approach leads to the formation of an N-lithioketamine intermediate that undergoes intramolecular cyclization to yield the indole. wikipedia.org

Cyclization Reactions of Anilines and Related Precursors in Indole Scaffold Construction

A variety of cyclization reactions starting from substituted anilines serve as powerful tools for constructing the indole framework, which can be pre-functionalized with the required chloro and tosyl groups.

One approach involves the cyclization of ortho-functionalized N-tosylanilides. For instance, N-tosylanilides carrying a 2-acetoxy-1-(isopropylthio)ethyl group at the ortho position can be cyclized by heating in propionic acid to yield N-tosylindoles in high yields. clockss.org The presence of electron-withdrawing groups like chloro or nitro on the aromatic ring can, however, lead to lower yields. clockss.org

Another strategy is the palladium-catalyzed cyclization of N-tosyl-2-iodoanilines with terminal alkynes. mdpi.com This reaction, often performed as a one-pot Sonogashira cross-coupling/cyclization, can be co-catalyzed by zinc chloride. mdpi.com Similarly, palladium-catalyzed intramolecular cyclization of alkynes with in situ formed imines from aliphatic secondary aldehydes has been used to synthesize substituted indoles. scispace.com

Furthermore, direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates using a palladium(II) catalyst with oxygen as the terminal oxidant can produce indole-2-carboxylates. nih.gov While N-acetyl protection was found to be superior in this specific study, N-tosyl substituted substrates also resulted in the formation of the indole product. nih.gov

Cycloisomerization Reactions Involving Intramolecular Tosyl Group Rearrangement

Cycloisomerization reactions offer another pathway to synthesize substituted indoles, sometimes involving an interesting intramolecular rearrangement of the tosyl group.

One such method involves the migratory cycloisomerization of N-tosyl-o-allenylaniline. acs.orgscispace.com Depending on the catalyst used, this reaction can selectively produce either 3-tosyl indoles (with a palladium catalyst) or 4-tosyl indoles (with a gold catalyst). acs.orgscispace.com The proposed mechanism involves coordination of the metal catalyst to the allene, followed by nucleophilic attack by the nitrogen atom and subsequent isomerization and rearrangement of the tosyl group. acs.org

Another example is the gold(I)- or silver(I)-triggered cyclization of ortho-alkynyl-N-sulfonyl anilines, which proceeds with a concomitant light-induced 1,3-sulfonyl migration to yield 3-sulfonylindoles. acs.org Mechanistic studies suggest the generation of a sulfonyl radical via photoexcitation, which propagates the migration process. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-chloroindole
Tosyl chloride (TsCl)
Sodium hydride (NaH)
Potassium carbonate
Pyridine
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
N-(o-tolyl)benzamides
DBN (1,5-Diazabicyclo[4.3.0]non-5-ene)
2-alkyl-N-trimethylsilyl anilines
N-tosylanilides
Propionic acid
N-tosyl-2-iodoanilines
Zinc chloride
2-acetamido-3-aryl-acrylates
N-tosyl-o-allenylaniline

Reactivity and Chemical Transformations of 6 Chloro 1 Tosyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is inherently electron-rich, making it prone to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and kinetically favored site for attack. bhu.ac.inic.ac.uk This preference is explained by the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during C3-attack without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

In 6-Chloro-1-tosyl-1H-indole, the N-tosyl group is strongly electron-withdrawing, which generally deactivates the indole nucleus towards electrophilic attack compared to an N-unsubstituted indole. smolecule.com Despite this deactivation, the fundamental preference for substitution at the C3 position often remains. However, the electronic landscape is further modified by the C6-chloro substituent. The chloro group is also deactivating via its inductive effect but can direct incoming electrophiles to the ortho (C5 and C7) and para (C4) positions through resonance. The interplay of these effects can lead to substitution on the benzene portion of the indole core under certain conditions. For instance, related this compound systems have been shown to undergo electrophilic bromination, yielding 5-bromo-6-chloro-1-tosyl-1H-indole derivatives, demonstrating that functionalization on the carbocyclic ring is a viable pathway. acs.org

Nucleophilic Functionalization Reactions

Nucleophilic reactions on the this compound scaffold can be directed to different positions, primarily through palladium-catalyzed processes that generate electrophilic intermediates from the indole substrate, which then react with nucleophiles.

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for allylic substitution. wikipedia.org This methodology has been adapted for the functionalization of the C3-position of indoles. The reaction typically involves a substrate with a leaving group, such as an acetate (B1210297), at the C3-methyl position. For instance, (6-chloro-1-tosyl-1H-indol-3-yl)methyl acetate has been studied as a precursor in such transformations. mdpi.comnih.gov

While its reaction with certain oxygen-based nucleophiles like phenols was found to produce complex mixtures, likely due to competitive cross-coupling reactions, its reaction with soft sulfur nucleophiles proceeds efficiently. nih.gov Specifically, the palladium-catalyzed reaction with sodium arylsulfinates provides a regioselective route to 3-((arylsulfonyl)methyl)-1-tosyl-1H-indole derivatives in good yields. mdpi.com This transformation highlights a successful application of the Tsuji-Trost-type reaction for C3-functionalization of the this compound system. mdpi.comresearchgate.net

Table 1: Palladium-Catalyzed Sulfonylation of (6-chloro-1-tosyl-1H-indol-3-yl)methyl acetate with Sodium Arylsulfinates mdpi.com
EntryArylsulfinate Nucleophile (Ar)ProductYield (%)
14-Methylphenyl6-chloro-1-tosyl-3-(tosylmethyl)-1H-indole72
2Phenyl6-chloro-3-((phenylsulfonyl)methyl)-1-tosyl-1H-indole62

Direct functionalization of the C2-position of indoles represents a significant challenge due to the higher reactivity of the C3-position. However, advanced methods have been developed for regioselective C-H functionalization. C-N bond formation at the C2 position can be achieved through specialized reaction pathways.

Research on a closely related substrate, 6-chloro-1-pivaloyl-1H-indole, demonstrates a dual functionalization reaction that installs a nitrogen-based group at the C2 position. rsc.org Using a hypervalent iodine(III) reagent, the indole undergoes a reaction with di(p-tolyl)sulfonamide to yield N-(3-Bromo-6-chloro-1-pivaloyl-1H-indol-2-yl)-4-methyl-N-tosylbenzenesulfonamide. rsc.org This complex transformation effectively achieves a regioselective C-N bond formation at the C2-position of the 6-chloroindole (B17816) core, showcasing a sophisticated strategy to overcome the inherent reactivity preferences of the indole ring. rsc.org

Palladium-Catalyzed Tsuji–Trost-Type Reactions at the C3 Position

Cross-Coupling Reactions and Advanced Functionalization

The halogen atom on the this compound scaffold is a key feature, enabling a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.

The chlorine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. smolecule.comuwindsor.ca These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups, thereby enabling the synthesis of a diverse library of substituted indoles. The general mechanism for these transformations involves the oxidative addition of a palladium(0) catalyst into the carbon-chlorine bond, followed by transmetalation with an organometallic reagent (for C-C coupling) or coordination of an amine (for C-N coupling), and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Beyond functionalization at the C6 position, C-H activation provides another powerful avenue for forming new bonds directly on the indole core. Palladium-catalyzed C2-arylation of N-protected indoles with boronic acids has been demonstrated as an effective method for C-C bond formation. ias.ac.in This type of reaction proceeds via an electrophilic palladation pathway, typically favoring the C2 position in N-acyl or N-sulfonyl indoles, providing a complementary strategy to traditional cross-coupling of haloindoles. ias.ac.in

Regioselective sulfonylation can be achieved at different positions on the this compound framework depending on the methodology employed. As discussed in Section 3.2.1, a palladium-catalyzed Tsuji-Trost-type reaction of (6-chloro-1-tosyl-1H-indol-3-yl)methyl acetate with arylsulfinates allows for the introduction of a sulfonyl group at the C3-methyl position. mdpi.com

Alternatively, direct C-H sulfonylation of the indole ring itself has been reported. While studies on indolines have shown that copper-catalyzed sulfonylation can occur at the C7 position, the reaction proceeds with different regioselectivity when an indole is used as the substrate. sci-hub.se For indole substrates, direct sulfonylation has been found to occur selectively at the C2 position. sci-hub.se This provides a direct method for installing a sulfonyl moiety onto the heterocyclic portion of the indole core, contrasting with functionalization at the C3-side chain or on the carbocyclic ring.

Decarboxylative Coupling Strategies

The utility of this compound extends to its participation in decarboxylative coupling reactions. While specific examples directly involving this compound are not extensively detailed in the provided search results, the general principles of decarboxylative cross-coupling suggest its potential as a substrate. nih.govacs.org For instance, palladium-catalyzed decarboxylative C-H arylation methods have been developed for indoles, demonstrating the feasibility of coupling indole derivatives with carboxylic acids. acs.org These reactions typically involve a bimetallic catalytic system, where a palladium catalyst activates the electrophile and a silver or copper species facilitates the decarboxylation step. acs.org

In a broader context, decarboxylative alkenylation has been shown to be a versatile method for olefin synthesis, simplifying retrosynthetic analysis by allowing for the use of carboxylic acids as coupling partners. nih.gov This strategy has been successfully applied to the synthesis of complex molecules. nih.gov Copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has been reported, with 6-chloro-3-indoleacetic acid demonstrating excellent reactivity. acs.org This highlights the compatibility of the chloro-substituted indole core in such transformations.

The following table summarizes representative decarboxylative coupling reactions involving indole derivatives, illustrating the potential for applying these strategies to this compound.

Indole DerivativeCoupling PartnerCatalyst SystemProduct TypeReference
1-Substituted 1H-indole-2-carboxylic acidsAryl bromidesPalladium catalyst2,3-Diarylindoles acs.org
3-Indoleacetic acidsPyrazolonesCu(OAc)₂·H₂O4-((Indol-3-yl)methyl)pyrazolones acs.org
N-Tosylindole2-Methyloxazole-5-carboxylic acidPd(O₂CCF₃)₂, Ag₂CO₃Arylated indole acs.org

C–H Functionalization and Cascade Reaction Pathways (e.g., Amidation/Chlorination)

Direct C–H functionalization is a highly atom-economical and efficient strategy for the synthesis and modification of complex organic molecules, including indoles. acs.orgacs.orgfrontiersin.org The N-tosyl group in this compound can act as a directing group, facilitating selective C–H activation at various positions of the indole nucleus.

Recent advancements have demonstrated the feasibility of cascade reactions involving C–H functionalization. For example, a Cp*Co(III)-catalyzed cascade C-2 amidation/C-3 chlorination of indoles has been developed using N-chloroamides as both the amidating and chlorinating agents. acs.org This methodology allows for the one-pot dual functionalization of the indole core. The proposed mechanism involves initial C-2 amidation directed by a pyrimidine (B1678525) group, followed by electrophilic chlorination at the C-3 position. acs.org While this specific study utilized a different directing group, the principle of a cascade C-H functionalization highlights a potential reactive pathway for appropriately substituted this compound derivatives.

Furthermore, rhodium-catalyzed C-H functionalization of indoles with diazo compounds has been achieved, leading to the formation of C-3 alkylated products. sioc-journal.cn The scope of such reactions has been extended to include various substituted indoles. sioc-journal.cn The development of these C-H functionalization and cascade reactions opens up new avenues for the late-stage modification of the this compound scaffold.

The table below provides examples of C–H functionalization reactions on the indole nucleus.

Indole TypeReagentCatalystFunctionalization TypeReference
Indole-pyrimidine derivativesN-chlorobenzamide[Cp*Co(CO)I₂]C-2 amidation/C-3 chlorination acs.org
N-alkyl/aryl/silyl indolesAryl diazoacetatesRh₂(OAc)₄ / Chiral phosphoric acidC-3 alkylation sioc-journal.cn
2,3-Disubstituted indolesAzadienesChiral phosphoric acidC-6 functionalization dicp.ac.cn

Transformations Involving the N-Tosyl Protecting Group

The N-tosyl group serves as a robust protecting group for the indole nitrogen, enabling selective reactions at other positions. smolecule.com However, its removal or rearrangement is often a crucial step in the synthesis of the final target molecules.

Mechanistic Studies of Tosyl Group Rearrangement on the Indole Nucleus

The migration of the tosyl group on the indole nucleus is a known phenomenon, and understanding its mechanism is critical for controlling reaction outcomes. ucc.ie Studies have shown that the tosyl group can migrate from the nitrogen atom to a carbon atom of the indole ring under certain conditions. researchgate.netresearchgate.net For instance, the migratory cycloisomerization of N-tosyl-o-allenylaniline can lead to either 3-tosyl indoles or 4-tosyl indoles depending on the catalyst used (palladium or gold, respectively). researchgate.net

Mechanistic investigations, often employing techniques like isotopic labeling, crossover experiments, and computational studies, have been conducted to elucidate the pathways of these sulfonyl migrations. ucc.ieresearchgate.net These studies are crucial for developing synthetic methodologies that can selectively control the position of the sulfonyl group.

Selective N-Detosylation Methodologies for Accessing N-Unprotected Indoles

The removal of the N-tosyl group is a common transformation in indole chemistry. organic-chemistry.orgnih.gov Various methods have been developed for the N-detosylation of tosylated indoles. karger.comchemrxiv.orgacs.org

One approach involves basic hydrolysis. For example, treatment with potassium hydroxide (B78521) in a THF/water mixture under phase transfer catalysis has been shown to be an effective and industrially viable method for the N-detosylation of N-tosylindoles and N-tosylazaindoles. karger.com Another method utilizes magnesium in methanol (B129727) for reductive detosylation. nih.gov

More recently, photoredox catalysis has emerged as a mild and efficient tool for N-detosylation. chemrxiv.orgacs.org Using 1,4-dihydropyridine (B1200194) anions as photoreductants under visible light irradiation in the presence of a mild base like cesium carbonate, a variety of N-tosyl heterocycles, including indoles, can be efficiently deprotected. chemrxiv.orgacs.org This method has demonstrated selectivity for the N-tosyl group in the presence of other protecting groups like Boc and Cbz. acs.org

A selection of N-detosylation methods is presented in the table below.

ReagentsConditionsSubstrate ScopeReference
KOH, Hexadecyltrimethylammonium bromideTHF/water, refluxN-tosyl[aza]indoles karger.com
MgMethanolTosylamide nih.gov
1,4-Dihydropyridine, Cs₂CO₃MeCN, 456 nm irradiationN-Tosyl indoles, anilines, etc. chemrxiv.orgacs.org

Functionalization at the C6-Chloro Position

The chloro substituent at the C6 position of the indole ring provides a handle for further synthetic modifications, primarily through nucleophilic aromatic substitution or cross-coupling reactions. smolecule.com

Nucleophilic Aromatic Substitution at the C6-Chlorine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings that are electron-deficient. masterorganicchemistry.com The presence of the electron-withdrawing N-tosyl group on the indole ring can facilitate SNAr reactions at the C6-chloro position. smolecule.com In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the leaving group, in this case, the chloride. masterorganicchemistry.com The reaction is typically accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

While direct examples of SNAr on this compound were not prevalent in the search results, the general principles of SNAr on halo-substituted, electron-deficient aromatic systems are well-established. chim.itnih.gov For instance, the functionalization of 4-chloroquinazolines via amination under microwave irradiation has been reported as an alternative to palladium-catalyzed cross-coupling. chim.it This demonstrates the utility of SNAr for introducing nitrogen nucleophiles onto a heterocyclic core. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.

It is important to note that palladium-catalyzed cross-coupling reactions, such as the Tsuji–Trost reaction, can sometimes be competitive with or complicated by the presence of the C6-chloro group. nih.govmdpi.com In some cases, reactions involving (6-chloro-1-tosyl-1H-indol-3-yl)methyl acetate led to complex reaction mixtures, possibly due to competitive cross-coupling at the C6-chloro position. nih.govmdpi.com However, in other instances, this substrate was well-tolerated and provided good yields of the desired products. mdpi.com This suggests that the outcome is highly dependent on the specific reaction conditions and the nature of the coupling partners.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C6-Chlorine (e.g., Suzuki, Sonogashira, Negishi)

The chlorine atom at the C6-position of the this compound ring serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The N-tosyl group not only protects the indole nitrogen from undesired side reactions but also modulates the electronic properties of the indole core. While aryl chlorides are generally less reactive than the corresponding bromides and iodides in oxidative addition to palladium(0) catalysts, modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled efficient coupling of these more challenging substrates. This section details the application of Suzuki, Sonogashira, and Negishi cross-coupling reactions for the functionalization of the C6-position of this compound and related chloroindoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures. mdpi.comwikipedia.orglibretexts.org The reaction of this compound with various aryl- or vinylboronic acids (or their corresponding boronate esters) allows for the synthesis of 6-aryl- and 6-vinyl-1-tosyl-1H-indoles.

Research on related substrates, such as N-unprotected 6-chloroindole, has demonstrated the viability of this transformation. For instance, studies have shown that 6-chloroindole readily undergoes Suzuki-Miyaura coupling with phenylboronic acid using palladium catalysts supported by ligands like XPhos, achieving excellent yields. nih.gov In one case, the reaction proceeded in 97% yield under standard conditions. nih.gov Furthermore, a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling has been developed for aryl chlorides, where 6-chloroindole was successfully converted into its corresponding biaryl product in 80% yield. rsc.org Mild, aqueous conditions effective at physiological temperatures (37 °C) have also been reported for the coupling of chloroindoles, highlighting the functional group tolerance of modern catalytic systems. rsc.org

For this compound, the catalytic system typically consists of a palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine ligand like XPhos, SPhos, or a related biarylphosphine. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF, often with water) is crucial for efficient catalysis. nih.govharvard.edu

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Chloroindoles

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
6-ChloroindolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10097 nih.gov
6-Chloroindole4-Tolylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10091 nih.gov
6-Chloroindole1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O6099 nih.gov
6-Chloroindole4-Chlorophenylboronic acidPd(OAc)₂ / RuPhosKOAct-AmylOHRT80 rsc.org

Sonogashira Coupling

The Sonogashira reaction provides a direct route to synthesize arylalkynes through the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be applied to this compound to install an alkynyl substituent at the C6-position, yielding 6-alkynyl-1-tosyl-1H-indoles. These products are valuable intermediates, for example, in the synthesis of more complex heterocyclic systems.

While aryl chlorides are less reactive than bromides and iodides, suitable conditions have been developed to achieve this transformation. researchgate.net A typical Sonogashira reaction employs a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine, diisopropylamine) which often serves as the solvent as well. organic-chemistry.orglibretexts.org To circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have also been established. wikipedia.org

Studies on di-halogenated indoles have shown that regioselectivity can be achieved based on the relative reactivity of the C-X bonds or the choice of N-protecting group. uni-rostock.de For this compound, the C6-Cl bond is the primary site for coupling. The N-tosyl group is generally stable under these conditions. The reaction tolerates a wide range of functional groups on the terminal alkyne partner.

Table 2: General Conditions for Sonogashira Coupling of Aryl Chlorides

Aryl Halide TypeAlkyne TypeCatalyst SystemBaseSolventTemp. (°C)Key FeaturesReference
Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineDMF or Amine60-100Classic conditions, effective for many substrates. organic-chemistry.org
Aryl ChlorideTerminal AlkynePd(OAc)₂ / LigandCs₂CO₃ / K₂CO₃Toluene / Dioxane80-120Copper-free conditions to avoid alkyne homocoupling. wikipedia.org
Aryl ChlorideTerminal AlkynePd-NHC Complex / CuIDBU / Et₃NNMP / DMF80-140Use of robust N-Heterocyclic Carbene (NHC) ligands. libretexts.org
Ligands such as bulky, electron-rich phosphines (e.g., P(t-Bu)₃) are often employed.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org For this compound, Negishi coupling with alkyl-, aryl-, or vinylzinc reagents offers a pathway to a diverse range of 6-substituted indole derivatives.

Although the oxidative addition of aryl chlorides to palladium(0) can be sluggish, the use of highly active catalysts, often employing ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs), can facilitate the reaction. wikipedia.orgorganic-chemistry.org Nickel catalysts are also effective and sometimes preferred for coupling with aryl chlorides. wikipedia.org The organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc, or via transmetalation from an organolithium or Grignard reagent. wikipedia.orgnumberanalytics.com

While specific examples of Negishi coupling on this compound are not prominently documented in the literature, the general applicability to aryl chlorides is well-established. wikipedia.orgorganic-chemistry.orgnih.gov The reaction conditions would likely involve a palladium or nickel catalyst, a suitable ligand, and an aprotic solvent like THF, dioxane, or DMF. The N-tosyl group is expected to be compatible with these conditions.

Table 3: General Conditions for Negishi Coupling of Aryl Chlorides

Aryl HalideOrganozinc ReagentCatalyst / LigandSolventTemp. (°C)Key FeaturesReference
Ar-ClR-ZnXPd(P(t-Bu)₃)₂Dioxane / NMP80-100First general method for aryl chlorides. organic-chemistry.org
Ar-ClR-ZnXNiCl₂(dppe)THF / DMF50-80Effective nickel-based system. wikipedia.org
Ar-ClR-ZnXPd(OAc)₂ / SPhosTHFRT-60Highly active catalyst for broad substrate scope. organic-chemistry.org
(Hetero)Aryl-BrR-ZnXPd(OAc)₂ (ligandless)Water / NaClRT-60Aerobic, aqueous conditions. nih.gov
Conditions developed for aryl bromides but indicate modern trends toward milder, more sustainable protocols potentially adaptable for reactive aryl chlorides.

Mechanistic Elucidation and Computational Investigations

Experimental Mechanistic Studies

Experimental investigations are fundamental to uncovering the step-by-step pathways of chemical reactions. For indole (B1671886) derivatives, these studies often involve kinetic analysis, the trapping of transient intermediates, and the systematic variation of substituents to probe electronic effects.

Kinetic profile analysis is crucial for understanding reaction rates and determining the dependency of the rate on the concentration of each reactant, known as the reaction order. researchgate.netresearchgate.net The order of a reaction provides insight into the molecularity of the rate-determining step. Methods for determining reaction order include the differential method, where the initial rate of reaction is measured at various initial reactant concentrations, and the integral method, which involves fitting concentration-time data to integrated rate laws. libretexts.orglibretexts.org

For reactions involving indole derivatives, kinetic studies can elucidate whether a reaction proceeds through a unimolecular or bimolecular pathway. ufl.edu For example, in a hypothetical reaction where 6-Chloro-1-tosyl-1H-indole (A) reacts with a nucleophile (B), the rate law can be expressed as:

Rate = k[A]x[B]y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. By systematically varying the initial concentrations of A and B and observing the effect on the initial reaction rate, the values of x and y can be determined.

Table 1: Hypothetical Kinetic Data for Determining Reaction Order

Experiment Initial [A] (mol/L) Initial [B] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10⁻³
2 0.20 0.10 3.0 x 10⁻³
3 0.10 0.20 1.5 x 10⁻³

The direct observation and characterization of short-lived reaction intermediates are critical for confirming a proposed reaction mechanism. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose, as it provides highly accurate mass measurements that can be used to determine the elemental composition of an unknown species. researchgate.netresearchgate.net In the study of indole chemistry, intermediates such as indolium ions or transient adducts can be detected by analyzing the reaction mixture at various time points. exeter.ac.uk For instance, HRMS analysis of a reaction involving a 6-chloro-indole derivative successfully identified key transient species, lending support to the proposed mechanistic pathway. rsc.org Similarly, HRMS has been used to confirm the structure of products derived from (6-chloro-1-tosyl-1H-indol-3-yl)methyl acetate (B1210297). researchgate.net

Table 2: Example of HRMS Data for Intermediate Characterization

Proposed Intermediate Chemical Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
Intermediate X C₂₃H₂₀ClKNO₄S₂ 512.0159 512.0157 researchgate.net
Intermediate Y C₃₂H₃₂ClN₆ 535.2371 535.2369 mdpi.com

This table demonstrates the high accuracy of HRMS in confirming the elemental composition of reaction species by comparing the theoretically calculated mass with the experimentally observed mass.

Hammett plot analysis is a classic physical organic chemistry tool used to investigate the electronic effects of substituents on the rate or equilibrium constant of a reaction. By plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ) for a series of reactions with different para- or meta-substituents, a linear relationship is often observed. The slope of this line, the reaction constant (ρ, rho), provides information about the charge development in the transition state of the rate-determining step. beilstein-journals.org This methodology has been applied to elucidate mechanisms in reactions involving indole derivatives. researchgate.netresearchgate.net A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies a buildup of positive charge.

Isotopic labeling is another powerful technique for mechanistic elucidation. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can track the fate of that atom throughout the reaction. Furthermore, if the bond to the labeled atom is broken in the rate-determining step, a kinetic isotope effect (KIE) may be observed, where the reaction proceeds at a different rate. The magnitude of the KIE provides valuable information about the transition state structure. escholarship.orgbrad.ac.uk

Identification and Characterization of Reaction Intermediates (e.g., HRMS Analysis)

Advanced Computational Chemistry Applications

Computational chemistry, particularly methods based on quantum mechanics, has become an indispensable tool for studying reaction mechanisms. It allows for the investigation of structures and energies of molecules, intermediates, and transition states that may be difficult or impossible to study experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can provide insights into its reactivity by modeling its molecular orbitals (e.g., HOMO and LUMO), electrostatic potential surface, and atomic charges. nih.govresearchgate.net The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they indicate the regions of the molecule most likely to act as a nucleophile and an electrophile, respectively. The calculated reactivity profile helps in predicting how the molecule will interact with other reagents. lookchem.com

Table 3: Key Molecular Properties of Indole Derivatives from DFT Calculations

Property Description Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Higher energy indicates greater nucleophilicity and ease of oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Lower energy indicates greater electrophilicity and ease of reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity.
Electrostatic Potential A map of charge distribution on the molecular surface. Predicts sites for nucleophilic or electrophilic attack.

This table summarizes important electronic properties that can be calculated using DFT and their implications for the chemical reactivity of a molecule like this compound.

Beyond static electronic properties, DFT is extensively used to map out the potential energy surfaces of entire reaction pathways. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, computational chemists can determine the activation energy for each step of a proposed mechanism. mit.eduresearchgate.net This allows for a direct comparison of different possible pathways.

These computational insights are invaluable for explaining and predicting regioselectivity and stereoselectivity. khanacademy.org For instance, if a reaction can lead to multiple regioisomers, DFT calculations can identify the lowest-energy transition state, which corresponds to the kinetically favored product. nih.govnih.gov This approach has been successfully applied to understand regioselectivity in various reactions involving substituted indoles. mit.edu Similarly, by comparing the activation energies of transition states leading to different stereoisomers, the origins of enantioselectivity or diastereoselectivity can be elucidated. mit.edu

Table 4: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways

Pathway Product Type Calculated Activation Energy (kcal/mol) Predicted Outcome
Pathway A C2-Substituted Regioisomer 15.2 Major Product
Pathway B C4-Substituted Regioisomer 21.5 Minor Product
Pathway C C7-Substituted Regioisomer 23.1 Not Observed

This interactive table illustrates how DFT calculations can predict the major product of a reaction by identifying the pathway with the lowest activation energy barrier.

Molecular Dynamics Simulations in the Elucidation of Conformational Dynamics and Reaction Pathways

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules, offering insights into their flexibility, conformational preferences, and the pathways of chemical reactions. For N-tosylindoles, including this compound, MD simulations can illuminate the complex interplay of forces that govern their three-dimensional structure and reactivity. These simulations model the motion of atoms over time by numerically solving Newton's equations of motion, providing a trajectory that reveals the molecule's dynamic nature. nih.gov

The primary application of MD simulations in this context is the exploration of the conformational landscape. The tosyl group, attached to the indole nitrogen, is not static; it can rotate and adopt various orientations relative to the indole ring. These different conformations can possess distinct energy levels, and the molecule may transition between them. MD simulations can map these conformational states and the energy barriers separating them, identifying the most stable (lowest energy) conformations. This is crucial as the biological activity or reactivity of a molecule can be dependent on its specific three-dimensional shape. acs.orgresearchgate.net For instance, studies on various indole derivatives have utilized MD simulations to confirm the stability of ligand conformations when bound to biological targets like enzymes, analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to validate docking results. sciforum.netnih.gov

Furthermore, MD simulations can be instrumental in elucidating reaction pathways. By simulating the molecule in a reactive environment, researchers can observe the series of structural changes that occur as the molecule proceeds from reactant to product. This can help identify transient intermediates and transition states that are often difficult to capture experimentally. acs.org While specific MD studies detailing the reaction pathways of this compound are not extensively documented in public literature, the methodology is widely applied to similar heterocyclic systems to understand mechanisms such as cycloadditions or interactions with catalysts. acs.org These simulations can provide a microscopic view of how factors like solvent, temperature, and catalysts influence the reaction's progress and outcome. nih.gov

Prediction of Stability and Energetics of Key Intermediates and Transition States

Density Functional Theory (DFT) is a preeminent computational method for investigating the electronic structure and energetics of molecules, providing quantitative predictions of the stability of intermediates and the energy barriers of transition states in a reaction. nih.gov This knowledge is fundamental to understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes.

The free energy profile calculated for this transformation reveals the relative stability of each species along the reaction pathway. The transition state (TS) represents the highest energy point between two intermediates and its energy relative to the reactant determines the reaction rate. A lower energy barrier corresponds to a faster reaction step. rsc.org

The data from the study on N-Boc-indole's reaction provides a concrete example of the insights gained from such computational analyses.

Table 1: Calculated Free Energy Profile for a Representative N-Protected Indole Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)
A C2-Deprotonated N-Boc-indole0.0
TS1 Transition State for Nucleophilic Addition+11.4
B Alkoxide Intermediate-12.9
TS2 Transition State for Boc-group Transfer-7.5
C Carbonate Intermediate-24.5
TS3 Transition State for Elimination-14.2
D 2-Cyclobutylidene-2H-indole Intermediate-27.7

Data sourced from a DFT study on the reaction of N-Boc protected indole with cyclobutanone (B123998), presented as a representative example of energetic calculations. rsc.org

Building Block for Complex Indole Frameworks

The structural features of this compound make it an ideal starting material for the construction of intricate molecular architectures, including substituted indoles, fused heterocyclic systems, and spirocyclic compounds.

The presence of the chloro group at the C6 position of this compound provides a strategic site for introducing a variety of substituents onto the indole core. This is often achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, palladium-catalyzed reactions like the Suzuki coupling can be employed to form new carbon-carbon bonds. In one study, ethyl 1-acetyl-6-chloro-indole-2-carboxylate was successfully coupled with phenylboronic acid under Suzuki conditions to yield ethyl 6-phenyl-1H-indole-2-carboxylate. nih.gov Although this example uses an N-acetyl protected indole, the principle applies to the N-tosyl analogue, highlighting the feasibility of such transformations. The chloro substituent's ability to participate in these reactions allows for the synthesis of a diverse library of 6-substituted indole derivatives, which are of significant interest in medicinal chemistry and materials science. smolecule.com

The reactivity of the indole nucleus itself also allows for further diversification. Electrophilic aromatic substitution reactions can occur, with the directing effects of the existing substituents guiding the position of new functional groups. smolecule.com This dual reactivity—at the chloro-substituted benzene (B151609) ring and on the pyrrole (B145914) moiety—underscores the versatility of this compound as a scaffold for creating complex and varied indole structures.

Indole scaffolds, including this compound, can serve as precursors for the synthesis of fused and polycyclic heterocyclic systems. One notable transformation is the conversion of indoles into indazoles, which involves a skeletal reorganization where the C2 carbon of the indole is replaced by a nitrogen atom. chemrxiv.org This can be achieved through oxidative cleavage of the indole's pyrrole ring to form an intermediate, which then undergoes cyclization to form the indazole ring. chemrxiv.org While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general methodologies for indole-to-indazole conversion are well-established. chemrxiv.orgorganic-chemistry.orgnih.gov

Furthermore, the functional handles on this compound can be utilized to build additional rings onto the indole framework. For example, intramolecular cyclization reactions can lead to the formation of fused systems. Ring-closing metathesis (RCM) is a powerful tool for constructing large rings fused to the indole core, as demonstrated in the synthesis of various fused indole structures. acs.orgresearchgate.net The chloro group on the benzene ring can also participate in intramolecular C-H arylation reactions to form new rings. nih.gov These strategies open avenues to a wide range of polycyclic structures with potential applications in various fields of chemistry. For instance, substituted 1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles have been synthesized, showcasing the connection of the indole unit to other heterocyclic systems. ajrconline.org

Table 1: Synthetic Strategies for Fused and Polycyclic Heterocycles from Indole Precursors

Reaction Type Description Resulting Heterocycle
Skeletal Reorganization Oxidative cleavage of the indole ring followed by ring closure with a nitrogen source. Indazole
Ring-Closing Metathesis Intramolecular olefin metathesis to form a new ring fused to the indole. Fused Indole Structures
Intramolecular C-H Arylation Palladium-catalyzed reaction involving the chloro-substituent to form a new ring. Polycyclic Indoles

Precursor to Spirocyclic Compounds

Spirocyclic compounds, which contain two rings connected by a single common atom, are an important class of molecules with unique three-dimensional structures. beilstein-journals.org Indole derivatives, including those derived from this compound, can be used as precursors for the synthesis of spirooxindoles and other spirocyclic systems. The synthesis of these compounds often involves reactions that create the spirocenter at the C3 position of the indole ring.

One common approach involves the reaction of an indole derivative with a suitable coupling partner in a multicomponent reaction. For example, the reaction of isatins (indole-2,3-diones) with various reagents can lead to the formation of spirooxindoles. beilstein-journals.org While the direct use of this compound in these specific multicomponent reactions is not explicitly detailed, its conversion to a suitable isatin (B1672199) derivative is a feasible synthetic step.

Another strategy involves the [3+2] cycloaddition of in situ generated intermediates with a dipolarophile. This can lead to the formation of spirocyclic systems containing a five-membered ring. The development of stereoselective methods for these transformations is an active area of research, as the stereochemistry of the spirocenter is often crucial for biological activity. rsc.org Furthermore, cascade reactions starting from appropriately substituted indoles can also afford spirocyclic structures. For instance, a reaction between an indole and nitrostyrene (B7858105) can lead to the formation of a spiro[indole-3,5'-isoxazole]. nih.gov

Precursor to Other Highly Functionalized Indoles

Beyond its role in constructing complex ring systems, this compound is a valuable starting material for the synthesis of other highly functionalized indole derivatives. The tosyl group can be readily removed under various conditions, revealing the N-H indole, which can then be further functionalized.

The C3 position of the indole ring is often a key site for functionalization due to its nucleophilic character. This compound can be elaborated to introduce an arylsulfonylmethyl group at this position. A palladium-catalyzed sulfonylation of (6-chloro-1-tosyl-1H-indol-3-yl)methyl acetate with a sulfinic acid salt has been shown to produce 6-chloro-1-tosyl-3-(tosylmethyl)-1H-indole in good yield. mdpi.com This reaction proceeds regioselectively, with the sulfinate anion attacking the methylene (B1212753) carbon. mdpi.com The resulting 3-((arylsulfonyl)methyl)-1H-indole analogs are of interest due to the presence of the aryl sulfone fragment, which is found in several biologically active compounds. mdpi.com The N1-arylsulfonyl group in related indole derivatives has been shown to be important for potent and selective antagonism of the 5-HT6 receptor. nih.gov

Table 2: Synthesis of 6-chloro-1-tosyl-3-(tosylmethyl)-1H-indole

Starting Material Reagent Catalyst Product Yield
(6-chloro-1-tosyl-1H-indol-3-yl)methyl acetate Sodium p-toluenesulfinate [Pd(η³-C₃H₅)Cl]₂ 6-chloro-1-tosyl-3-(tosylmethyl)-1H-indole 75%

Application in the Synthesis of Functionalized Indole Carbaldehydes

Indole-3-carbaldehydes are important synthetic intermediates that can be converted into a wide variety of other functional groups. nih.gov The formylation of indoles, including this compound, can be achieved through various methods. A common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position. More recently, milder and more efficient methods have been developed. For example, a boron trifluoride diethyl etherate-catalyzed formylation using trimethyl orthoformate as the formylating agent has been shown to be effective for a range of indoles, including those with halogen substituents. acs.org A photoredox-catalyzed formylation of indoles using a helical carbenium ion as the catalyst has also been reported. rsc.org

The resulting this compound-3-carbaldehyde is a versatile intermediate. The aldehyde functionality can undergo a wide range of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and conversion to an imine, which can then be further elaborated. For example, N-tosyl-indole-3-carbaldehyde has been used in the synthesis of thiosemicarbazones with potential tyrosinase inhibitory activity. nih.gov The presence of the chloro group at the C6 position provides an additional site for modification, allowing for the synthesis of a diverse array of functionalized indole carbaldehydes.

Role of 6 Chloro 1 Tosyl 1h Indole As a Versatile Synthetic Intermediate

Role in the Preparation of Pharmaceutically Important Intermediates

The structural framework of 6-Chloro-1-tosyl-1H-indole is a key building block in medicinal chemistry for the synthesis of complex molecules with therapeutic potential. smolecule.com The presence of the chloro group at the C6 position and the tosyl group on the indole (B1671886) nitrogen makes it a highly versatile intermediate. The tosyl group serves as a robust protecting group for the indole nitrogen, allowing for selective reactions at other positions of the indole ring, while the chloro substituent provides a reactive handle for various cross-coupling reactions. smolecule.com This enables the strategic introduction of diverse functional groups to build molecular complexity, leading to the development of novel therapeutic agents, including selective androgen receptor modulators (SARMs), kinase inhibitors, and antiviral compounds.

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective anabolic effects on muscle and bone while having reduced effects on reproductive tissues. nih.govnih.gov This makes them promising candidates for treating conditions like muscle wasting diseases, osteoporosis, and frailty. nih.govepo.org The indole scaffold is a valuable core for the design of novel SARMs.

The synthesis of potent, substituted carbazoles as SARMs often involves indole-based starting materials. For instance, in the development of a series of potent androgen receptor modulators, a key synthetic step involves the construction of a carbazole (B46965) nucleus, which can be derived from functionalized indoles. researchgate.net While direct use of this compound in a specific SARM synthesis is detailed in patent literature, the principles of its application are evident in related academic studies. The chloro- and tosyl-functionalized indole serves as a precursor that can undergo strategic modifications, such as palladium-catalyzed cross-coupling reactions, to introduce aryl or other functional groups, ultimately leading to the formation of the complex polycyclic systems characteristic of many nonsteroidal SARMs. researchgate.netresearchgate.net

The development of new SARMs is an active area of research, with a continuous need for novel structural motifs to improve efficacy and selectivity. nih.gov The structural diversity offered by intermediates like this compound is crucial for exploring the structure-activity relationships (SAR) of new SARM candidates. nih.gov

Table 1: Representative Synthetic Applications towards SARM Intermediates

Starting Material AnalogueReaction TypeProduct ClassTherapeutic Target
Substituted IndoleCarbazole formationSubstituted CarbazolesAndrogen Receptor
5,6-Dichloro-benzimidazoleN-alkylation / AcylationBenzimidazole derivativesAndrogen Receptor
Aryl PropionamidePathway Activation AnalysisS-22Androgen Receptor

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. acs.org As a result, kinase inhibitors have become a major class of therapeutic drugs. acs.org The indole and azaindole scaffolds are recognized as "privileged structures" in the design of kinase inhibitors due to their ability to mimic the purine (B94841) core of ATP and fit into the kinase ATP-binding site. nih.govsci-hub.se

This compound and its structural analogues are pivotal intermediates in synthesizing various kinase inhibitors. The tosyl group protects the indole nitrogen, while the chlorine at the C6 position can be used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties. nih.govsigmaaldrich.com This strategy is fundamental for exploring the structure-activity relationships and optimizing the potency and selectivity of the inhibitors.

For example, in the synthesis of inhibitors for Adaptor Associated Kinase 1 (AAK1), a tosyl-protected 5-bromo-pyrrolo[2,3-b]pyridine (a 7-azaindole (B17877) analogue) was used. nih.gov A Suzuki coupling reaction with a boronic acid introduced a dimethoxyphenyl group, a key step in building the final inhibitor. nih.gov Similarly, the synthesis of Cdc7 kinase inhibitors involved a 6-chloro substituted azaindole, highlighting the importance of the halogen at this position for achieving selectivity. nih.gov Research has also shown that 3-substituted indoles can act as Src kinase inhibitors, and the presence of substituents on the indole ring is crucial for their anticancer activity. chapman.edu

Table 2: Application of Indole Intermediates in Kinase Inhibitor Synthesis

Intermediate ScaffoldTarget KinaseKey ReactionResulting Compound Type
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridineAAK1Suzuki Coupling3,5-disubstituted-pyrrolo[2,3-b]pyridines
6-Chloro-5-azaindoleCdc7Suzuki Coupling3-Aryl-5-azaindoles
Substituted Indolec-Src KinaseThree-component condensation3-Substituted indoles

The indole nucleus is a common feature in many compounds exhibiting a wide range of biological activities, including antiviral properties against viruses such as influenza, Coxsackie virus (CoxB3), and SARS-CoV-2. rsc.orgresearchgate.netfrontiersin.org The versatility of the indole scaffold allows for the synthesis of a large library of derivatives to screen for antiviral activity. ijpsr.info

The this compound intermediate provides a platform for creating such libraries. The chloro group can be functionalized through cross-coupling reactions, and the tosyl group can be removed under specific conditions if the free indole NH is desired in the final product. nih.govactascientific.com

For instance, a study on 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents started from a 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. frontiersin.org A regioselective Sonogashira cross-coupling reaction was used to introduce various alkynes at the C3 position, followed by a Suzuki coupling at the C5 position to build the final compounds. This systematic structural variation led to the identification of analogues with potent activity against RSV, SARS-CoV-2, and VEEV. frontiersin.org Another study reported that novel indole-2-carboxylate (B1230498) derivatives showed broad-spectrum antiviral activity, with one compound being particularly effective against the CoxB3 virus. researchgate.net

Table 3: Indole Derivatives in the Synthesis of Antiviral Agents

Intermediate ScaffoldTarget Virus(es)Key ReactionResulting Compound Class
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridineRSV, SARS-CoV-2, VEEVSonogashira & Suzuki Coupling3-Alkynyl-5-aryl-7-aza-indoles
6-Amino-1H-indole-2-carboxylateInfluenza A, CoxB3Esterification / AlkylationSubstituted indole-2-carboxylates
1-Tosyl-1H-indol-3-yl methylene (B1212753) derivativeEscherichia coli (antibacterial)Knoevenagel CondensationIndole-thiazolidine hybrids

Note: The table above includes an antibacterial example to illustrate the broader antimicrobial synthetic applications of the scaffold. researchgate.netmdpi.com

Advanced Applications and Future Research Directions for 6 Chloro 1 Tosyl 1h Indole

The strategic placement of a chloro substituent and a tosyl protecting group on the indole (B1671886) scaffold makes 6-Chloro-1-tosyl-1H-indole a versatile and highly valuable precursor in synthetic organic chemistry. Its unique electronic and steric properties open avenues for advanced applications and novel research, particularly in the fields of agrochemicals, materials science, and catalysis. This article explores the forward-looking applications and future research trajectories centered on this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Chloro-1-tosyl-1H-indole with high purity?

  • Methodological Answer : The synthesis typically involves introducing the tosyl group (p-toluenesulfonyl) to 6-chloroindole. A common approach is to use TsCl (tosyl chloride) under basic conditions (e.g., pyridine or DMAP) in anhydrous dichloromethane or THF. Reaction monitoring via TLC or HPLC is critical to avoid over-tosylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization should include 1^1H/13^13C NMR and HRMS to confirm regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR) effectively characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) should show distinct signals for the tosyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl protons at δ 2.4 ppm) and indole NH (typically absent due to tosyl protection). 13^13C NMR confirms sulfonamide linkage (C-S resonance ~140 ppm).
  • IR : Stretching vibrations for S=O (1350–1150 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) validate functional groups.
    Cross-referencing with crystallographic data (if available) enhances reliability .

Q. What are best practices for validating purity using HPLC and mass spectrometry?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. A single peak with >95% area indicates purity.
  • HRMS : Electrospray ionization (ESI+) should match the theoretical [M+H]+^+ ion (e.g., C15_{15}H13_{13}ClNO2_2S: calc. 330.0365).
    Reproducibility across batches is key to confirming synthetic consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. Crystallize the compound via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement :
  • Assign anisotropic displacement parameters to all non-H atoms.
  • Validate the tosyl group geometry (e.g., S-O bond lengths ~1.43 Å, C-S-C angles ~105°).
  • Deposition in the Cambridge Structural Database (CSD) ensures community access .

Q. How can researchers resolve discrepancies in reported biological activities of derivatives?

  • Methodological Answer :
  • Triangulation : Combine data from multiple assays (e.g., cytotoxicity, enzyme inhibition) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Structural Analysis : Compare crystallographic data (e.g., binding modes) with activity trends. Contradictions may arise from differing assay conditions (pH, solvent) or impurity profiles .

Q. What computational strategies predict reactivity or stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., C-5 vs. C-7 positions).
  • MOE Software : Simulate solvation effects (e.g., in DMSO) to assess stability under storage conditions. Predict degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

Q. How to design experiments probing regioselectivity in electrophilic substitutions?

  • Methodological Answer :
  • Competitive Reactions : React this compound with limited equivalents of electrophiles (e.g., Br2_2, NO2+_2^+). Monitor product distribution via LC-MS.
  • Kinetic Studies : Use time-resolved 1^1H NMR to track intermediate formation. Compare with computed activation energies (DFT) to rationalize regioselectivity .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for this compound derivatives?

  • Methodological Answer :
  • 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between NH and adjacent carbons clarify substitution patterns.
  • Crystallographic Cross-Validation : Compare experimental NMR shifts with those predicted from SCXRD-derived structures to identify misassignments .

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